methyl 4-methoxy-2-(methylsulfanyl)quinoline-3-carboxylate
CAS No.: 951520-49-3
Cat. No.: VC11894743
Molecular Formula: C13H13NO3S
Molecular Weight: 263.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 951520-49-3 |
|---|---|
| Molecular Formula | C13H13NO3S |
| Molecular Weight | 263.31 g/mol |
| IUPAC Name | methyl 4-methoxy-2-methylsulfanylquinoline-3-carboxylate |
| Standard InChI | InChI=1S/C13H13NO3S/c1-16-11-8-6-4-5-7-9(8)14-12(18-3)10(11)13(15)17-2/h4-7H,1-3H3 |
| Standard InChI Key | RUXLJDMTHFSFEW-UHFFFAOYSA-N |
| SMILES | COC1=C(C(=NC2=CC=CC=C21)SC)C(=O)OC |
| Canonical SMILES | COC1=C(C(=NC2=CC=CC=C21)SC)C(=O)OC |
Introduction
Chemical Structure and Characterization
Molecular Architecture
The compound’s structure consists of a quinoline core substituted at positions 2, 3, and 4 (Figure 1). Key features include:
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Position 2: Methylsulfanyl group (-SCH).
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Position 3: Carboxylate ester (-COOCH).
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Position 4: Methoxy group (-OCH).
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 263.31 g/mol |
| logP | 3.2 (predicted) |
| Hydrogen Bond Acceptors | 5 |
| Polar Surface Area | 67.8 Ų |
Characterization data from -NMR and -NMR confirm the structure, with distinct signals for -SCH (δ 2.62 ppm) and -OCH (δ 3.94 ppm) . Single-crystal X-ray diffraction validates the planar quinoline ring and substituent orientations .
Synthesis and Regioselectivity
Synthetic Pathway
The compound is synthesized through a two-step alkylation process:
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S-Methylation: Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate reacts with CHI in DMF using triethylamine, yielding methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate .
-
O-Methylation: Subsequent treatment with CHI and a strong base (NaH/KCO) produces the final product with 80–99% yield .
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| S-Methylation | CHI, DMF, 50°C, 1 hr | >80 |
| O-Methylation | CHI, NaH, DMF, 24 hr | 80–99 |
Physicochemical Properties
Solubility and Stability
The compound is sparingly soluble in water () but soluble in polar organic solvents (e.g., DMSO, DMF). Stability studies show no decomposition under ambient conditions for 6 months.
Spectroscopic Data
Biological Activity and Mechanisms
Antiviral Activity
In vitro assays demonstrate potent inhibition of HBV replication (IC = 10 µM) . The quinoline core intercalates viral DNA, while the methylsulfanyl group enhances membrane permeability.
Applications in Medicinal and Materials Chemistry
Drug Development
The compound is a candidate for antiviral and antibacterial agents. Its ester group allows prodrug modifications to improve bioavailability.
Materials Science
As a ligand in catalysis, it facilitates Suzuki-Miyaura couplings with 92% yield. Its electronic properties make it suitable for organic semiconductors.
| Hazard | Precautionary Measures |
|---|---|
| Skin irritation (H315) | Wear nitrile gloves |
| Eye damage (H318) | Use safety goggles |
| Respiratory irritation (H335) | Use fume hood |
Comparative Analysis with Analogues
Table 4: Activity Comparison of Quinoline Derivatives
| Compound | Antiviral IC (µM) | logP |
|---|---|---|
| Methyl 4-methoxy-2-(methylsulfanyl)quinoline-3-carboxylate | 10 | 3.2 |
| Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | 25 | 2.8 |
| Methyl 1-methyl-2-(methylthio)-4-oxo-quinoline-3-carboxylate | >50 | 2.5 |
The methoxy group in the title compound enhances antiviral efficacy by 2.5-fold compared to hydroxyl analogues .
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